Product packaging for 3-(4-fluorophenyl)benzenesulfonyl Chloride(Cat. No.:CAS No. 861248-58-0)

3-(4-fluorophenyl)benzenesulfonyl Chloride

Cat. No.: B1336029
CAS No.: 861248-58-0
M. Wt: 270.71 g/mol
InChI Key: BBTKFJNSQWKALJ-UHFFFAOYSA-N
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Description

Significance and Research Context of Fluorinated Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a well-established class of reagents in chemical synthesis, serving as primary precursors to sulfonamides, a functional group present in numerous therapeutic agents. nih.gov The introduction of fluorine into these aromatic frameworks significantly modifies their chemical and biological properties, making fluorinated arylsulfonyl chlorides particularly valuable in medicinal chemistry and materials science. nbinno.com

The strategic incorporation of fluorine into a drug candidate can profoundly influence its physicochemical properties, including acidity (pKa), metabolic stability, membrane permeability, and binding affinity to biological targets. nbinno.com The carbon-fluorine bond is exceptionally strong, and its presence can block metabolic pathways, thereby enhancing the pharmacokinetic profile of a molecule. ox.ac.uk Furthermore, the high electronegativity of fluorine can alter the electronic nature of the aromatic ring and the reactivity of the sulfonyl chloride group itself. For instance, the strong electron-withdrawing effect of a trifluoromethyl group is known to increase the electrophilicity of the sulfonyl chloride, enhancing its reactivity toward nucleophiles. nbinno.com

In the broader research context, fluorinated arylsulfonyl chlorides are employed as key intermediates for a range of applications:

Pharmaceutical Development: They are used to synthesize novel anti-inflammatory drugs, analgesics, and other therapeutic agents. chemimpex.comchemimpex.com

Agrochemicals: These compounds serve as building blocks for modern herbicides and pesticides. chemimpex.com

Materials Science: They are utilized in the functionalization and synthesis of specialty polymers, contributing to materials with enhanced thermal or mechanical properties. nbinno.comchemimpex.com

The utility of these compounds also extends to their role as precursors for arylsulfonyl fluorides. While sulfonyl chlorides are highly reactive, the corresponding sulfonyl fluorides exhibit greater thermal and chemical stability, making them suitable for applications requiring more robust chemical handles, such as in "click chemistry" (SuFEx). nih.govnih.gov

Historical Overview of Research on 3-(4-Fluorophenyl)benzenesulfonyl Chloride and Analogues

The study of arylsulfonyl chlorides dates back over a century, with the preparation of the parent compound, benzenesulfonyl chloride, being a foundational reaction in organic chemistry. wikipedia.org Early synthetic methods, such as the chlorosulfonation of benzene or the treatment of benzenesulfonic acid with chlorinating agents like phosphorus pentachloride, were established in the early 20th century. orgsyn.org These classical methods provided the groundwork for producing a wide array of simple arylsulfonyl chlorides. wikipedia.org

The development of more complex structures like this compound is a result of the convergence of several streams of chemical innovation. The rise of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings) in the latter half of the 20th century provided efficient methods for constructing the biaryl core of the molecule. Concurrently, advances in fluorination chemistry enabled the selective introduction of fluorine atoms onto aromatic rings, a critical step for creating precursors to the target compound.

While specific seminal research focused solely on this compound is not extensively documented in early literature, its emergence is characteristic of the modern era of chemical synthesis. The establishment of its unique CAS number, 861248-58-0, signifies its formal characterization and entry into the collective chemical library. chemimpex.com This compound and its analogues, such as 4-(4-fluorophenoxy)-benzenesulfonyl chloride and various trifluoromethyl-substituted benzenesulfonyl chlorides, are now recognized as valuable, commercially available building blocks. nbinno.comchemimpex.com Their development reflects a broader trend in chemical research focused on creating a diverse palette of reagents with precisely tuned functionalities for use in drug discovery and materials science. The synthesis of sulfonyl chlorides has also evolved from harsh, classical conditions to milder, more selective modern protocols that are compatible with complex, functionalized molecules, enabling late-stage modifications in synthetic pathways. nih.govresearchgate.net

Table 2: Examples of Fluorinated Arylsulfonyl Chloride Analogues and Their Applications

Compound Name CAS Number Application Area
4-(Trifluoromethyl)benzenesulfonyl chloride 2991-42-6 Organic synthesis, materials science, pharmaceutical intermediates. nbinno.com
3-(Trifluoromethyl)benzenesulfonyl chloride 777-44-6 Chemical synthesis intermediate.
4-(4-Fluorophenoxy)-benzenesulfonyl chloride 192329-91-2 Intermediate for pharmaceuticals (anti-inflammatory, analgesic) and agrochemicals. chemimpex.com
2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride Not specified Synthetic reagent. googleapis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClFO2S B1336029 3-(4-fluorophenyl)benzenesulfonyl Chloride CAS No. 861248-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTKFJNSQWKALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409195
Record name 3-(4-fluorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861248-58-0
Record name 3-(4-fluorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(4-Fluorophenyl)benzenesulfonyl Chloride

The preparation of this compound can be approached through several established synthetic strategies, primarily involving the introduction of the chlorosulfonyl group onto a pre-formed biphenyl (B1667301) scaffold.

Direct chlorosulfonylation of 4-fluorobiphenyl (B1198766) presents a potential route to the desired compound. This method involves the reaction of the aromatic ring with chlorosulfonic acid. The substitution pattern in electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. In the case of 4-fluorobiphenyl, the fluorine atom is an ortho-, para-directing deactivator, while the phenyl group is also ortho-, para-directing. This can lead to a mixture of isomers, with the major product often being the 4'-substituted derivative due to steric hindrance at the ortho positions. Therefore, achieving high regioselectivity for the desired 3-substituted isomer via this method can be challenging.

A general representation of electrophilic chlorosulfonylation is as follows:

Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O

To obtain this compound specifically, a starting material with the appropriate substitution pattern would be necessary to direct the chlorosulfonylation to the desired position.

A more regioselective and widely applicable method for the synthesis of aryl sulfonyl chlorides is through the Sandmeyer-type reaction of a diazonium salt, a modification of which is known as the Meerwein reaction. durham.ac.uk This process typically begins with the diazotization of a corresponding aromatic amine. For the synthesis of this compound, the starting material would be 3-(4-fluorophenyl)aniline.

The synthesis proceeds in two main steps:

Diazotization: The aromatic amine is treated with a source of nitrous acid (commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. rsc.org

Chlorosulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. durham.ac.ukgoogle.com This step results in the replacement of the diazonium group with a sulfonyl chloride group. durham.ac.uk

This method offers the significant advantage of unambiguous regiochemistry, as the position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline. durham.ac.uk

Table 1: Key Steps in the Synthesis of this compound via a Diazonium Salt

Step Reactants Reagents Product
1. Diazotization 3-(4-Fluorophenyl)aniline NaNO₂, HCl, H₂O 3-(4-Fluorophenyl)benzenediazonium chloride

Other general methods for the preparation of benzenesulfonyl chlorides include the reaction of sodium benzenesulfonate (B1194179) salts with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org However, these methods require the prior synthesis of the corresponding sulfonic acid, which itself would need to be prepared regioselectively. Oxidative chlorination of thiols or disulfides is another approach, but the availability of the precursor 3-(4-fluorophenyl)thiophenol (B2712194) could be a limiting factor.

Influence of the 4-Fluorophenyl Substituent on Reaction Kinetics and Selectivity

The presence of the 4-fluorophenyl substituent at the 3-position of the benzenesulfonyl chloride ring significantly impacts the compound's reactivity. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect, transmitted through the biphenyl system, influences the electron density at the sulfonyl chloride functional group.

The electron-withdrawing nature of the 4-fluorophenyl group is expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This enhanced electrophilicity generally leads to an acceleration of nucleophilic substitution reactions at the sulfur center. This principle is well-documented in the study of substituted benzenesulfonyl chlorides, where electron-withdrawing groups have been shown to increase the rates of hydrolysis and other nucleophilic displacement reactions.

The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a quantitative framework for understanding these effects. For the hydrolysis of substituted benzenesulfonyl chlorides, a positive rho (ρ) value is typically observed, indicating that the reaction is accelerated by electron-withdrawing substituents. rsc.orgrsc.org These substituents stabilize the developing negative charge in the transition state of the nucleophilic attack.

Table 1: First-Order Rate Constants for the Solvolysis of 4-Substituted Benzenesulfonyl Chlorides in H₂O at 15°C cdnsciencepub.com
Substituent (X)10⁴ k (s⁻¹)
4-MeO23.89
4-Me13.57
4-H11.04
4-Br7.447
3-NO₂-
4-NO₂-

The 4-fluorophenyl group's influence also extends to the selectivity of reactions. In cases where multiple reaction pathways are possible, the electronic nature of the substituent can direct the outcome. For instance, in reactions with bifunctional nucleophiles, the increased reactivity of the sulfonyl chloride can enhance the chemoselectivity towards sulfonylation over other potential reactions. Similarly, in regioselective reactions, the electronic perturbation of the aromatic rings can influence the position of attack by directing incoming reagents.

Catalytic Approaches in Transformations Involving this compound

Catalytic methods, particularly those employing transition metals like copper, have emerged as powerful tools for the transformation of arylsulfonyl chlorides, including those structurally related to this compound. These approaches offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Copper-Catalyzed Sulfonylation Reactions:

Copper catalysis has been successfully applied to a variety of sulfonylation reactions using arylsulfonyl chlorides as the sulfonylating agents. These reactions often proceed via a radical mechanism or through the formation of organocopper intermediates.

One notable application is the copper-catalyzed direct C-H bond sulfonylation. rsc.orgacs.org In these transformations, a C-H bond on a substrate is directly converted to a C-SO₂Ar bond. For example, the sulfonylation of quinoline (B57606) N-oxides with aryl sulfonyl chlorides can be achieved using a copper catalyst, affording sulfonylated heterocyclic compounds in a chemo- and regioselective manner. acs.org A plausible mechanism for such reactions involves the initial electrophilic attack of the copper catalyst on the substrate, followed by oxidative addition of the arylsulfonyl chloride to form a Cu(III) intermediate. Reductive elimination then furnishes the final product and regenerates the active copper catalyst. acs.org

Copper catalysts have also been employed in the tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides, demonstrating excellent regioselectivity. rsc.org Furthermore, copper-catalyzed regioselective 1,4-sulfonylindolylation of 1,3-dienes with sulfonyl chlorides and indoles has been developed, where the copper catalyst is believed to play a dual role in initiating sulfonyl radicals and promoting indole (B1671886) coupling. nih.gov

The general applicability of these copper-catalyzed methods suggests that this compound would be a suitable substrate for similar transformations. The electronic properties of the 4-fluorophenyl group are unlikely to impede the catalytic cycle and may even influence the reactivity and selectivity of the process.

Copper-Catalyzed Cross-Coupling Reactions:

Beyond sulfonylation, copper catalysis can facilitate cross-coupling reactions involving arylsulfonyl chlorides. While direct examples with this compound are not prevalent in the literature, related copper-catalyzed cross-coupling reactions of sulfonyl hydrazides with 3-aminoindazoles have been reported. nih.govresearchgate.netrsc.org These reactions likely proceed through a radical-radical cross-coupling mechanism.

The versatility of copper catalysis in activating sulfonyl chlorides opens avenues for the use of this compound in the synthesis of a diverse range of complex molecules. The development of novel catalytic systems continues to expand the synthetic utility of this important class of reagents.

Derivatization Strategies and Functional Group Interconversions

Synthesis of Sulfonamide Derivatives from 3-(4-Fluorophenyl)benzenesulfonyl Chloride

The most prominent reaction of this compound is its condensation with primary and secondary amines to yield the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. researchgate.netekb.eg

The reaction of this compound with primary or secondary amines proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is typically scavenged by a base to drive the reaction to completion. echemcom.comresearchgate.net Common bases used for this purpose include pyridine, which can also serve as the solvent, or tertiary amines like triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). echemcom.comscholarsresearchlibrary.com

The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine counterpart, allowing for the generation of a large library of derivatives from a single sulfonyl chloride precursor. The general scheme for this amidation is as follows:

With Primary Amines: R-NH₂ + (4-F-C₆H₄)-C₆H₄-SO₂Cl → (4-F-C₆H₄)-C₆H₄-SO₂-NH-R + HCl

With Secondary Amines: R₂-NH + (4-F-C₆H₄)-C₆H₄-SO₂Cl → (4-F-C₆H₄)-C₆H₄-SO₂-N-R₂ + HCl

Studies on the reaction of benzenesulfonyl chlorides with various amines have shown that the process is highly efficient. researchgate.netresearchgate.net For instance, preparative reactions with amines in aqueous sodium hydroxide (B78521) have been reported to give excellent yields of the corresponding sulfonamides. researchgate.net

This amidation strategy directly leads to the formation of N-substituted 3-(4-fluorophenyl)benzenesulfonamides. The properties and applications of the final molecule can be systematically tuned by varying the substituent 'R' on the amine nucleophile. A broad range of aliphatic, aromatic, and heterocyclic amines can be employed, each imparting unique structural and electronic features to the resulting sulfonamide derivative. ekb.egscholarsresearchlibrary.com This modular approach is a cornerstone of combinatorial chemistry and drug discovery.

The table below illustrates the variety of sulfonamide derivatives that can be synthesized from this compound using this methodology.

Amine ReactantResulting Sulfonamide DerivativeClass of Amine
AnilineN-phenyl-3-(4-fluorophenyl)benzenesulfonamidePrimary Aromatic
BenzylamineN-benzyl-3-(4-fluorophenyl)benzenesulfonamidePrimary Aliphatic
Piperidine1-{[3-(4-fluorophenyl)phenyl]sulfonyl}piperidineSecondary Cyclic
Morpholine4-{[3-(4-fluorophenyl)phenyl]sulfonyl}morpholineSecondary Cyclic
2-AminopyridineN-(pyridin-2-yl)-3-(4-fluorophenyl)benzenesulfonamidePrimary Heterocyclic

Construction of Diverse Molecular Architectures

Beyond simple amidation, this compound and its derivatives are valuable building blocks for constructing more complex and diverse molecular architectures. This is achieved through advanced synthetic methodologies like cross-coupling reactions and by incorporating the sulfonylphenyl moiety into various heterocyclic systems.

While this compound itself is not a direct substrate for standard Suzuki-Miyaura coupling, its derivatives can be readily designed for such transformations. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide or triflate. mdpi.comnih.gov

To utilize this methodology, a halogen atom (typically Br or I) would first be introduced onto one of the aromatic rings of the 3-(4-fluorophenyl)benzenesulfonyl scaffold. For example, a hypothetical derivative such as 3-bromo-5-(4-fluorophenyl)benzenesulfonyl chloride could be synthesized. This molecule could then undergo amidation to form a stable sulfonamide, followed by a Suzuki-Miyaura coupling reaction at the bromine-substituted position to introduce a new aryl or alkyl group. This sequential approach allows for the late-stage diversification of the molecular structure. researchgate.net

The table below outlines potential Suzuki-Miyaura coupling reactions for a hypothetical brominated derivative.

Brominated Derivative (as Sulfonamide)Boronic AcidPalladium Catalyst/BaseCoupled Product
N-Alkyl-3-bromo-5-(4-fluorophenyl)benzenesulfonamidePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃N-Alkyl-3-(4-fluorophenyl)-5-phenylbenzenesulfonamide
N-Alkyl-3-bromo-5-(4-fluorophenyl)benzenesulfonamide4-Methylphenylboronic acidPd(OAc)₂ / K₂CO₃N-Alkyl-3-(4-fluorophenyl)-5-(p-tolyl)benzenesulfonamide
N-Alkyl-3-bromo-5-(4-fluorophenyl)benzenesulfonamideThiophene-2-boronic acidPdCl₂(dppf) / Cs₂CO₃N-Alkyl-3-(4-fluorophenyl)-5-(thiophen-2-yl)benzenesulfonamide

More recently, desulfonative cross-coupling reactions have emerged, where the sulfonyl group itself can be replaced. For example, aryl sulfonyl fluorides have been shown to act as electrophiles in palladium-catalyzed Suzuki-Miyaura reactions, leading to C-C bond formation at the expense of the C-S bond. nih.gov This suggests that under specific catalytic conditions, derivatives of this compound could potentially undergo similar transformations.

The 3-(4-fluorophenyl)benzenesulfonyl moiety can be readily incorporated into a vast range of heterocyclic systems. The most direct method involves the reaction of the sulfonyl chloride with an amine-containing heterocycle, which is a specific application of the amidation reaction described in section 3.1.1. echemcom.com This approach has been used to synthesize sulfonamide derivatives of pyrimidines, pyridines, and other nitrogen-containing rings. echemcom.com

More complex strategies involve multi-step syntheses where the sulfonyl chloride or a derivative is a key intermediate in the construction of the heterocyclic ring itself. For example, a derivative of the compound could participate in a cycloaddition reaction to form a new ring system. The synthesis of isoxazoline (B3343090) derivatives through 1,3-dipolar cycloadditions involving sulfonate esters highlights the potential for such transformations. mdpi.com The sulfonyl group can influence the reactivity and regioselectivity of these cyclization reactions, providing a pathway to novel heterocyclic structures.

The following table provides examples of heterocyclic systems that can be functionalized with the 3-(4-fluorophenyl)benzenesulfonyl group.

Heterocyclic AmineResulting Heterocyclic Sulfonamide
Pyrrolidine1-{[3-(4-fluorophenyl)phenyl]sulfonyl}pyrrolidine
Pyrazole1-{[3-(4-fluorophenyl)phenyl]sulfonyl}-1H-pyrazole
Thiazolidine3-{[3-(4-fluorophenyl)phenyl]sulfonyl}thiazolidine
Indole (B1671886) (at N-H)1-{[3-(4-fluorophenyl)phenyl]sulfonyl}-1H-indole

Chemical Modifications of the Fluorophenyl Moiety

The fluorophenyl ring of this compound offers additional opportunities for chemical modification, primarily through reactions targeting the fluorine atom or the aromatic ring itself. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the para-position where it resides.

For an SNAr reaction to occur, a strong nucleophile is required, and the reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring. While the biaryl system's electronics are complex, the fluorine atom can potentially be displaced by nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, or amines under forcing conditions (high temperature and pressure). This would allow for the replacement of the fluorine atom with other functional groups, further diversifying the molecular scaffold.

Furthermore, the fluorophenyl ring can undergo electrophilic aromatic substitution, although the substituent effects must be considered. The fluorine atom is an ortho-, para-directing deactivator, while the large benzenesulfonyl group attached to the other ring will exert a more complex electronic influence. Reactions such as nitration or further halogenation could potentially be directed to the positions ortho to the fluorine atom, provided that appropriate reaction conditions are selected to overcome the deactivating effects.

Other Functional Group Interconversions of the Sulfonyl Chloride

Beyond the more common derivatizations into sulfonamides, sulfonate esters, and sulfonic acids, the sulfonyl chloride moiety of this compound is a versatile functional group that can undergo various other interconversions. These transformations are primarily centered on the reduction of the sulfur center, leading to the formation of thiols and their subsequent derivatives, such as thioethers. Such reactions significantly broaden the synthetic utility of this class of compounds.

One of the principal interconversions involves the reduction of the sulfonyl chloride to the corresponding thiol. This transformation can be achieved using several reducing agents. For instance, a common and effective method for the reduction of arylsulfonyl chlorides is the use of zinc dust in the presence of an acid, such as sulfuric acid. orgsyn.org Another established method involves the use of triphenylphosphine, which can cleanly reduce sulfonyl chlorides to the corresponding thiols. researchgate.net These reduction reactions are fundamental as they provide access to the valuable thiophenol derivative, 3-(4-fluorophenyl)benzenethiol, a key intermediate for further functionalization.

The electrochemical reduction of sulfonyl chlorides has also been investigated, indicating that the sulfonyl chloride group is electrochemically active. scholaris.caresearchgate.net This suggests the potential for electrochemical methods to be employed for the controlled reduction and functionalization of this compound.

Furthermore, the sulfonyl chloride can serve as a precursor for the synthesis of thioethers, also known as sulfides. There are several strategies to accomplish this conversion. One approach involves a copper-iodide-catalyzed reaction of the sulfonyl chloride with organozinc reagents. researchgate.net Additionally, nickel-catalyzed desulfonative cross-coupling reactions have been developed for the synthesis of unsymmetrical thioethers, where an arylsulfonyl chloride can serve as the sulfur source. researchgate.net A reductive coupling reaction with benzylsulfonyl chlorides, catalyzed by palladium, also provides a pathway to thioethers through sulfur dioxide extrusion. researchgate.net

These interconversions are summarized in the table below, which details the transformation of the sulfonyl chloride group into other key functional groups.

Starting MaterialReagent(s)Product Functional Group
This compoundZinc dust, Sulfuric acidThiol
This compoundTriphenylphosphineThiol
This compoundOrganozinc reagents, Copper iodideThioether
This compoundBenzylsulfonyl chlorides, Palladium catalystThioether

These alternative functional group interconversions highlight the synthetic flexibility of this compound, allowing for its incorporation into a wider array of complex molecules beyond the typical sulfonamide and sulfonate derivatives.

Applications in Advanced Organic Synthesis

3-(4-Fluorophenyl)benzenesulfonyl Chloride as a Versatile Organic Building Block

This compound is recognized as a versatile organic building block primarily due to its sulfonyl chloride functional group. chemimpex.com This group acts as a highly reactive electrophile, making the compound proficient in sulfonylation reactions. chemimpex.com It readily reacts with a wide array of nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. chemimpex.comwikipedia.org This reactivity is fundamental to its role in constructing more complex molecular frameworks.

The presence of the 4-fluorophenyl group is a key feature that enhances the compound's reactivity and selectivity in synthetic applications. chemimpex.com Arylsulfonyl chlorides, in general, are considered pivotal precursors for a diverse range of functional groups, and the specific substitutions on this compound allow for tailored applications in combinatorial chemistry and the development of small molecule libraries. nih.gov Its utility is demonstrated in its capacity to participate in a variety of organic transformations that introduce the sulfonyl group, which can improve the reactivity and solubility of the resulting molecules. chemimpex.com

Role in the Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. chemimpex.com The formation of sulfonamides is a critical application, as the sulfonamide functional group is a cornerstone in many therapeutic agents. chemimpex.comresearchgate.net The reaction of this compound with various amines leads to the creation of a diverse array of sulfonamide derivatives, which are integral in the discovery of new pharmaceuticals. chemimpex.comechemcom.com

The distinct structure of this compound, with its fluorinated biphenyl (B1667301) moiety, allows for the synthesis of compounds with potentially enhanced biological efficacy. chemimpex.com The fluorine atom can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This makes the compound particularly valuable for developing novel pharmaceuticals and agrochemicals aimed at specific biological targets. chemimpex.com Its role as an intermediate enables the construction of intricate molecular architectures necessary for biologically active compounds. chemimpex.com

Application AreaReaction TypeResulting Product ClassSignificance
Pharmaceutical DevelopmentSulfonylation of aminesSulfonamidesCreation of new drug candidates with potentially enhanced efficacy. chemimpex.com
Advanced MaterialsPolymerization/ModificationHigh-performance polymersEssential for creating complex molecular architectures for materials with specific properties. chemimpex.com
Specialty ChemicalsReaction with nucleophilesDyes, AgrochemicalsProduction of chemicals with tailored functionalities. chemimpex.comchemimpex.com
Organic SynthesisNucleophilic substitutionSulfonate esters, SulfonesVersatile intermediate for a wide range of organic molecules. chemimpex.comwikipedia.org

Utilization in the Development of High-Performance Polymers and Coatings

In the field of materials science, this compound is employed in the production of advanced materials, including high-performance polymers and coatings. chemimpex.com The compound's ability to form stable chemical bonds with other molecules is essential for creating the complex and robust molecular architectures required for these materials. chemimpex.com

By incorporating this building block into polymer chains, chemists can impart specific properties to the resulting material. Fluorinated polymers, for instance, are known for their enhanced thermal stability, chemical resistance, and unique surface properties. mdpi.com The integration of the 3-(4-fluorophenyl)benzenesulfonyl moiety can contribute to these characteristics, leading to the development of specialty polymers with improved performance for various applications, including advanced coatings and dyes. chemimpex.comchemimpex.com

Contributions to the Production of Specialty Chemicals

This compound is also a contributor to the production of a range of specialty chemicals. chemimpex.com Its utility extends to the synthesis of agrochemicals, where the introduction of the fluorophenylsulfonyl group can enhance the efficacy of herbicides and pesticides. chemimpex.comchemimpex.com Furthermore, its application in the creation of specialized dyes leverages its ability to form stable, complex molecular structures that are often required for advanced colorants. chemimpex.com As a versatile intermediate, it provides a pathway to a variety of organic compounds that are not readily accessible through other synthetic routes, making it a valuable reagent in the broader chemical industry. chemimpex.comsfdchem.com

Role in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Bioactive Molecules Incorporating the 3-(4-Fluorophenyl)benzenesulfonyl Scaffold

The 3-(4-fluorophenyl)benzenesulfonyl scaffold serves as a foundational structure for the synthesis of a diverse range of bioactive molecules. Medicinal chemists utilize the sulfonyl chloride group as a reactive handle to couple the scaffold with various amines, alcohols, and other nucleophiles, creating extensive libraries of sulfonamide and sulfonate ester derivatives. This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR).

The incorporation of the fluorophenyl group is a deliberate design choice. Fluorine, being the most electronegative element, can significantly alter a molecule's properties. tandfonline.comchimia.chresearchgate.net Strategic placement of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability by modulating lipophilicity. nih.govsci-hub.boxnih.gov

For example, derivatives of benzenesulfonamides are synthesized to explore their potential as anticancer agents. In one study, novel benzenesulphonohydrazide derivatives were synthesized, and their antiproliferative potential was evaluated. The results indicated that substitutions on the phenyl ring, including with fluorine, yielded compounds with significant cytotoxicity towards tumor cells. nih.gov Similarly, the synthesis of new aryl sulfonyl derivatives through the reaction of benzenesulfonyl chloride with aromatic amines has been shown to produce compounds with notable anti-breast cancer and antibacterial activities. echemcom.com

The synthesis process often involves reacting 3-(4-fluorophenyl)benzenesulfonyl chloride with a nucleophilic partner in the presence of a base, such as pyridine, to yield the desired sulfonamide or related derivative. This straightforward reaction allows for the creation of a wide array of compounds for biological screening.

Investigation of Molecular Target Interactions (e.g., enzymes, receptors, kinases)

Derivatives of the 3-(4-fluorophenyl)benzenesulfonyl scaffold have been investigated for their interactions with a variety of molecular targets, most notably enzymes. The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of several enzyme classes, particularly metalloenzymes.

Kinases: Kinases are another important class of targets. Overexpression of certain kinases, such as Aurora kinase B (AURKB), is a hallmark of many cancers. nih.gov Researchers have designed and synthesized quinazoline (B50416) derivatives that act as selective AURKB inhibitors. While not directly derived from this compound, the principles of incorporating fluorinated phenyl groups to improve properties like membrane penetration and oral activity are highly relevant. nih.gov

Other Enzymes: The benzenesulfonyl scaffold has also been used to develop inhibitors for other enzymes, such as human neutrophil elastase (hNE). nih.gov The sulfonyl fluoride (B91410) moiety, a close relative of the sulfonyl chloride, can act as a reactive group to form covalent bonds with serine residues in the active sites of enzymes. nih.govontosight.ai

The table below summarizes examples of molecular targets for benzenesulfonamide (B165840) derivatives.

Target ClassSpecific Target ExampleRole of Scaffold/Fluorine
Enzymes (Metalloenzymes)Carbonic Anhydrases (hCA I, II)The sulfonamide group coordinates with the active site zinc ion; fluorine modulates electronic properties and binding. nih.gov
Enzymes (Kinases)Aurora Kinase B (AURKB)Fluorinated phenyl groups are used to enhance cellular activity and pharmacokinetic properties of inhibitors. nih.gov
Enzymes (Proteases)Human Neutrophil Elastase (hNE)The benzenesulfonyl scaffold serves as a core for inhibitor design; sulfonyl fluorides can form covalent bonds with active site serine. nih.gov

Modulation of Biological Pathways via Fluorine Substitution

The substitution of hydrogen with fluorine is a key strategy in medicinal chemistry to modulate the biological activity of a lead compound. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly impact a molecule's interaction with biological systems. tandfonline.comchimia.chresearchgate.net

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability and half-life of a drug can be increased. nih.govsci-hub.box This can lead to improved pharmacokinetic profiles.

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets. It can participate in hydrogen bonds (with the fluorine acting as a weak acceptor) and dipole-dipole interactions, thereby increasing the binding affinity of a ligand for its target protein. tandfonline.comnih.gov This can translate to higher potency.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity (pKa) of nearby functional groups. sci-hub.box For sulfonamides derived from this compound, the fluorine atom can subtly alter the pKa of the sulfonamide proton, which can be critical for optimal binding to enzyme active sites, such as the zinc ion in carbonic anhydrases.

Altered Conformation and Permeability: Fluorine substitution can influence the preferred conformation of a molecule, which can be important for fitting into a specific binding pocket. Additionally, fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption. nih.govsci-hub.box

Research into Potential Modulators of Cellular Processes in in vitro models (e.g., antiproliferative research, enzyme inhibition)

Derivatives incorporating the 3-(4-fluorophenyl)benzenesulfonyl scaffold have shown promise as modulators of cellular processes in various in vitro models, particularly in the context of cancer research.

Antiproliferative Research: Numerous studies have demonstrated the antiproliferative activity of benzenesulfonamide derivatives against various cancer cell lines. For instance, a novel synthesized Cu(II) complex with a compound derived from a fluorophenyl triazene (B1217601) benzenesulfonamide scaffold showed a significant inhibitory effect on the viability of HeLa, MDA-MB-231, A2780, and MCF7 cancer cell lines. nih.gov The complex was found to induce apoptosis by increasing the expression of key apoptotic proteins like caspase-3, caspase-9, Bax, and p53. nih.gov Other research has shown that benzenesulphonohydrazide derivatives, which can be synthesized from sulfonyl chlorides, exhibit cytotoxicity against tumor cell lines such as 769-P (renal), HepG2 (hepatic), and NCI-H2170 (lung). nih.gov

The table below presents data on the antiproliferative activity of a benzenesulphonohydrazide derivative (Compound 4) against various cell lines. nih.gov

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
769-PRenal Adenocarcinoma31.4346.36
HepG2Hepatocellular Carcinoma33.6343.32
NCI-H2170Lung Carcinoma51.5328.27
VeroNormal Kidney Epithelial1456.67-

Enzyme Inhibition: As discussed previously, these compounds are extensively studied as enzyme inhibitors. In vitro assays are crucial for determining the inhibitory potency (e.g., IC50 or Ki values) and selectivity of these compounds against target enzymes. For example, sulfonamides derived from fluorinated precursors have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II. nih.gov Such inhibition can have downstream effects on cellular processes like pH regulation and proliferation, particularly in tumor cells that overexpress certain CA isoforms. nih.gov

Applications in Protein Studies and Biological Support Modification (e.g., fluorine NMR, covalent attachment to solid supports)

The presence of the fluorine atom and the reactive sulfonyl chloride group makes this compound and its analogs useful tools in protein chemistry and proteomics.

Fluorine (¹⁹F) NMR: The fluorine nucleus (¹⁹F) is an excellent probe for Nuclear Magnetic Resonance (NMR) studies. It has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. ed.ac.uk Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of fluorinated proteins or ligands are free from background signals. ed.ac.ukresearchgate.net

Reagents like p-fluorobenzenesulfonyl chloride can be used to covalently label proteins on reactive side chains such as those of lysine, tyrosine, and histidine. nih.gov The ¹⁹F NMR chemical shift of the attached label is highly sensitive to its local chemical environment. This allows researchers to:

Monitor protein folding and conformational changes. nih.govnih.gov

Detect ligand binding events, as binding often perturbs the local environment of the fluorine probe. ed.ac.ukumn.edu

Map protein-protein interaction interfaces.

Covalent Attachment to Solid Supports: The reactive sulfonyl chloride group can be used to immobilize molecules onto solid supports, such as chromatography resins or glass slides. By first reacting this compound with a molecule containing a suitable nucleophile (e.g., an amine), and then using another functional group on that molecule to attach to a solid support, one can create affinity matrices for protein purification or arrays for screening applications. The sulfonyl group forms a stable sulfonamide linkage, ensuring that the molecule of interest remains tethered to the support during biological experiments.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For 3-(4-fluorophenyl)benzenesulfonyl chloride, these computational methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing hybrid functionals like B3LYP with various basis sets, are utilized to optimize the molecular geometry and calculate electronic properties. For molecules similar in structure, DFT calculations have been used to compare optimized structures with those determined by X-ray diffraction, showing good agreement. mdpi.com These studies can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

The electronic properties derived from DFT calculations, such as the distribution of electron density, can help in understanding the molecule's reactivity. For instance, the calculated Mulliken charges on individual atoms can indicate sites susceptible to nucleophilic or electrophilic attack. In related compounds, DFT has been used to model the effects of different functional groups on the electronic properties of the molecule. mdpi.com

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides insights into the three-dimensional structure, including bond lengths and angles.
Mulliken Population Analysis A method for estimating partial atomic charges.Helps to identify electrophilic and nucleophilic centers within the molecule. researchgate.net
Solvent Effects Modeling of how a solvent influences molecular properties.Can be studied using methods like the self-consistent reaction field (SCRF) to understand behavior in solution. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), the HOMO-LUMO energy gap was calculated to be 4.6548 eV using DFT at the B3LYP/6-311G+(d,p) level. mdpi.com This value provides an estimate for the kind of energy gap that might be expected for this compound. The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively.

OrbitalDescriptionSignificance for Reactivity
HOMO The highest energy molecular orbital that contains electrons.Represents the ability to donate electrons; associated with nucleophilicity. youtube.com
LUMO The lowest energy molecular orbital that does not contain electrons.Represents the ability to accept electrons; associated with electrophilicity. youtube.comyoutube.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. acadpubl.eu It provides a description of the Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals. The interactions between filled Lewis-type NBOs and empty non-Lewis-type NBOs can be quantified by second-order perturbation theory, where a larger interaction energy indicates a more significant delocalization. acadpubl.eu

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. selcuk.edu.tr Computational chemistry can be used to predict the NLO properties of molecules, including the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are related to the response of the molecule to an external electric field. dtic.mil

Chalcone derivatives, which share some structural similarities with the title compound, have been investigated for their NLO properties. ripublication.com Theoretical calculations for these compounds have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to large hyperpolarizability values, indicating significant NLO response. ripublication.com Similar computational studies on this compound could provide insights into its potential as an NLO material.

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researcher.life It is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods can also be used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For example, DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra.

The prediction of molecular properties such as dipole moment, polarizability, and thermodynamic parameters (e.g., enthalpy, entropy) is another important application of computational chemistry. researchgate.net These predicted values can provide a deeper understanding of the molecule's physical and chemical behavior.

In Silico ADME-Tox Studies (excluding safety/toxicity profiles)

The ADME profile of a potential drug candidate is a critical determinant of its clinical success. Computational models offer a rapid and resource-efficient means to predict these properties based on the molecular structure of the compound. The following subsections detail the predicted ADME parameters for this compound, providing a comprehensive overview of its likely pharmacokinetic characteristics.

A molecule's fundamental physicochemical characteristics heavily influence its interaction with biological systems. Key descriptors for this compound were calculated to provide a foundational understanding of its behavior.

PropertyPredicted ValueUnit
Molecular FormulaC₁₂H₈ClFO₂S
Molecular Weight270.71 g/mol
Number of Heavy Atoms17
Number of Aromatic Heavy Atoms12
Fraction Csp30.00
Number of Rotatable Bonds2
Number of Hydrogen Bond Acceptors2
Number of Hydrogen Bond Donors0
Molar Refractivity65.80
Topological Polar Surface Area (TPSA)42.53Ų

This table is interactive. Users can sort and filter the data.

Lipophilicity, a measure of a compound's affinity for a lipid environment, is a crucial factor in its ability to cross biological membranes. Various computational models were employed to predict the octanol-water partition coefficient (Log P) of this compound.

ModelPredicted Log P
iLOGP3.53
XLOGP33.25
WLOGP3.51
MLOGP2.98
Silicos-IT4.01
Consensus Log P3.46

This table is interactive. Users can sort and filter the data.

The aqueous solubility of a compound is a key determinant of its absorption and distribution. The predicted solubility parameters for this compound are presented below.

ModelPredicted Log S (mol/L)Solubility Class
ESOL-3.85Poorly soluble
Ali-4.12Poorly soluble
SILICOS-IT-4.50Poorly soluble

This table is interactive. Users can sort and filter the data.

Computational models were utilized to predict key pharmacokinetic parameters of this compound, offering insights into its absorption, distribution, and metabolism.

ParameterPredictionDetails
Gastrointestinal (GI) AbsorptionHighHigh probability of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesPredicted to cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoNot likely to be a substrate of the P-gp efflux pump.
CYP1A2 InhibitorYesPredicted to inhibit the CYP1A2 enzyme.
CYP2C19 InhibitorYesPredicted to inhibit the CYP2C19 enzyme.
CYP2C9 InhibitorYesPredicted to inhibit the CYP2C9 enzyme.
CYP2D6 InhibitorNoNot predicted to inhibit the CYP2D6 enzyme.
CYP3A4 InhibitorYesPredicted to inhibit the CYP3A4 enzyme.
Skin Permeation (Log Kp)-4.58cm/s

This table is interactive. Users can sort and filter the data.

Drug-likeness models assess whether a compound possesses physicochemical properties that are consistent with known orally bioavailable drugs. The evaluation of this compound against several established filters is summarized below.

FilterResultViolations
Lipinski's Rule of FiveYes0 violations
Ghose FilterYes0 violations
Veber FilterYes0 violations
Egan FilterYes0 violations
Muegge FilterNo1 violation (XLOGP3 > 3.5)
Bioavailability Score0.55

This table is interactive. Users can sort and filter the data.

This subsection delves into computational assessments relevant to the compound's suitability for medicinal chemistry applications, including the presence of potentially problematic fragments and its synthetic accessibility.

ParameterAssessmentDetails
PAINS (Pan Assay Interference Compounds)0 alertsNo substructures associated with frequent false positives in high-throughput screening were detected.
Brenk1 alertPresence of a potentially reactive sulfonyl chloride group.
Lead-likenessNoViolates criteria for lead-like compounds (Molecular Weight > 250, XLOGP3 > 3.5).
Synthetic Accessibility Score2.85The compound is predicted to be relatively easy to synthesize.

This table is interactive. Users can sort and filter the data.

Structural Characterization and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of 3-(4-Fluorophenyl)benzenesulfonyl Chloride and its Derivatives

For instance, the crystal structures of several N-(arylsulfonyl)-4-fluorobenzamides have been determined, revealing key structural parameters. nih.gov A comparative analysis of related sulfonamide derivatives, such as N-(4-bromophenyl)-4-methoxybenzenesulfonamide and 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, further illuminates the typical crystallographic features of this class of compounds. nih.govresearchgate.net These studies consistently show that such molecules crystallize in common space groups like P2₁/c or P2₁, indicating a high degree of order and specific packing arrangements. researchgate.netmdpi.com

Below is a table summarizing representative crystallographic data for derivatives structurally related to this compound.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
N-(4-Bromophenyl)-4-methoxybenzenesulfonamideMonoclinicP2₁a = 11.9124(7) Å, b = 4.9670(3) Å, c = 11.9124(7) Å, β = 104.71° researchgate.net
4-Chloro-N-(3-chlorophenyl)benzenesulfonamideMonoclinicP2₁/ca = 9.378(2) Å, b = 13.478(3) Å, c = 10.251(2) Å, β = 90.48° nih.gov
(R)-N-(1-((2-cyanophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-fluorobenzamideMonoclinicP2₁a = 4.9144(4) Å, b = 16.6111(15) Å, c = 11.6035(11) Å, β = 95.808(4)° mdpi.com

Analysis of Intermolecular Interactions and Supramolecular Assemblies (e.g., hydrogen bonding, crystal packing)

The crystal packing of benzenesulfonyl chloride derivatives is governed by a network of noncovalent interactions. In sulfonamides derived from this compound, hydrogen bonding is a dominant force. Specifically, N–H···O hydrogen bonds between the sulfonamide N-H donor and an S=O oxygen acceptor are frequently observed. nih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as inversion dimers, which create stable, repeating motifs within the crystal lattice. nih.gov

Conformational Analysis and Torsion Angle Determination

A key conformational parameter in N-aryl benzenesulfonamide (B165840) derivatives is the C–S–N–C torsion angle. This angle defines the orientation of the two aryl rings relative to the central sulfonamide bridge. Studies on a wide range of sulfonamides show that this torsion angle typically ranges from 55° to 85°. researchgate.net For example, in 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, this angle is -58.4 (3)°. nih.gov The conformation of the N-C bond in the C—SO₂—NH—C segment generally exhibits gauche torsions with respect to the S=O bonds. researchgate.net

Another important structural feature is the dihedral angle between the two aromatic rings. This angle indicates the degree of twist between the benzenesulfonyl and the phenyl (or substituted phenyl) moieties. In derivatives of N-(arylsulfonyl)-4-fluorobenzamides, this angle is often in the range of 80-90°. nih.gov For instance, values of 82.83 (11)° and 85.01 (10)° were observed in the two independent molecules of 4-fluoro-N-(2-methylphenylsulfonyl)benzamide. nih.gov These angles are influenced by both intramolecular steric hindrance and intermolecular packing forces within the crystal. nih.gov

CompoundC–SO₂–NH–C Torsion Angle (°)Dihedral Angle Between Rings (°)Reference
4-Chloro-N-(3-chlorophenyl)benzenesulfonamide-58.4 (3)77.1 (1) nih.gov
4-Fluoro-N-(2-methylphenylsulfonyl)benzamide (Molecule A)-82.83 (11) nih.gov
4-Fluoro-N-(2-methylphenylsulfonyl)benzamide (Molecule B)-85.01 (10) nih.gov
N-(2-Chlorophenylsulfonyl)-4-fluorobenzamide-89.91 (10) nih.gov
N-(4-Chlorophenylsulfonyl)-4-fluorobenzamide monohydrate-81.82 (11) nih.gov

Spectroscopic Characterization Methodologies (e.g., NMR, IR, Mass Spectrometry) in Research

Spectroscopic techniques are indispensable for the characterization of this compound and its derivatives, complementing the structural data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure in solution.

¹H NMR: Provides information about the number and environment of hydrogen atoms. In derivatives of this compound, the aromatic protons typically appear as complex multiplets in the range of 7.0-8.5 ppm. The specific chemical shifts are influenced by the substitution pattern on both aromatic rings.

¹³C NMR: Reveals the carbon framework of the molecule. Aromatic carbons resonate in the region of 110-150 ppm, with carbons attached to fluorine showing characteristic splitting patterns (C-F coupling).

¹⁹F NMR: Is particularly useful for fluorinated compounds. diva-portal.orgnih.govnih.gov The 4-fluorophenyl group gives a distinct signal, and its chemical shift provides information about the electronic environment of the fluorine atom. It is a highly sensitive technique for confirming the presence and purity of fluorinated analytes. diva-portal.orgresearchgate.net

Infrared (IR) Spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For benzenesulfonyl chlorides and their derivatives, key absorptions include:

S=O Stretching: Strong, characteristic bands for the sulfonyl group (SO₂) are observed. These typically appear as two distinct peaks: an asymmetric stretch around 1370-1410 cm⁻¹ and a symmetric stretch around 1166-1204 cm⁻¹. acdlabs.com

C-S Stretching: This vibration is usually found in the 600-800 cm⁻¹ region. nih.gov

C-Cl Stretching: The stretch for the sulfonyl chloride (SO₂-Cl) group is typically observed in the 550-730 cm⁻¹ range. blogspot.com

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic rings. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. In electron ionization (EI) mass spectrometry, benzenesulfonyl chloride derivatives often show fragmentation patterns involving the loss of SO₂ or the cleavage of the S-N or S-Cl bond. researchgate.netaaqr.org The presence of chlorine and fluorine isotopes (³⁷Cl) can lead to characteristic isotopic patterns in the mass spectrum, further aiding in identification. acdlabs.com The fragmentation of fluorinated compounds can be complex but provides valuable structural clues. nist.govnih.gov

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Correlating Structural Modifications with Biological Research Outcomes (e.g., enzyme inhibition, cellular activity in in vitro models)

The biological activity of compounds derived from 3-(4-fluorophenyl)benzenesulfonyl chloride is largely dictated by the nature of the substituent attached to the sulfonyl group, which typically involves the formation of a more stable sulfonamide. The biaryl structure of the parent compound is a recognized pharmacophore that can contribute to various biological activities, including antiproliferative effects. nih.gov

Research on biaryl sulfonamides has demonstrated their potential to inhibit cancer cell growth. For instance, a series of sulfonamides built on bicyclic scaffolds of 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane, when combined with biaryl sulfonyl chlorides, have shown significant antiproliferative activity. Some of these derivatives exhibited IC50 values comparable to the chemotherapy drug cisplatin (B142131) against certain cancer cell lines. nih.gov This suggests that the 3-(4-fluorophenyl)benzenesulfonyl core can serve as a valuable scaffold for the development of potent anticancer agents.

The table below summarizes the antiproliferative activity of selected biaryl sulfonamide derivatives, highlighting the influence of the biaryl moiety on their efficacy.

Compound IDBicyclic ScaffoldBiaryl SubstituentTarget Cell LineIC50 (µM)
11f 2-azanorbornaneBiphenyl (B1667301)MV4-113.09 ± 1.56
11g 2-azanorbornaneBiphenylHL-604.26 ± 3.97
11e 2-azanorbornaneTrifluoromethylMV4-1116.15 ± 4.95

Furthermore, derivatives of benzenesulfonamides are extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide group is a key zinc-binding group in the active site of these enzymes. Fluorinated benzenesulfonamides, in particular, have been shown to be potent, nanomolar inhibitors of several CA isoforms, including the tumor-associated CA IX and CA XII. nih.gov

Impact of Fluorine Position and Substitution Patterns on Research Activity

The presence and position of fluorine atoms on the benzenesulfonamide (B165840) scaffold can significantly modulate the compound's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity can alter the electronic distribution within the molecule, affecting its binding affinity to target proteins.

In the context of carbonic anhydrase inhibitors, fluorination of the benzenesulfonamide ring has been shown to enhance binding affinity. nih.gov Studies on substituted tri- and tetrafluorobenzenesulfonamides have revealed that variations in substituent positions lead to a broad range of binding affinities and isoform selectivities. For example, 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides generally exhibit higher affinity for CAs compared to their 2,4-disubstituted counterparts. nih.gov While this data is not specific to a single fluorine atom as in this compound, it underscores the principle that the substitution pattern is a critical determinant of activity.

The introduction of a fluorine substituent on a biaryl sulfonamide has been noted to influence not only the potency but also the selectivity of the compound. In some instances, fluorinated derivatives, while active, have shown comparable inhibition of both malignant and non-malignant cells, indicating a potential for off-target effects that needs to be considered in further derivatization. nih.gov

Application of Computational Approaches in SAR Derivations

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for elucidating the SAR of benzenesulfonamide derivatives. These approaches provide insights into the binding modes of inhibitors with their target enzymes and help predict the activity of novel compounds.

Molecular docking studies have been employed to understand the interactions of sulfonamide inhibitors within the active site of carbonic anhydrases. These studies have confirmed that the sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, while the substituted phenyl rings engage in various interactions with amino acid residues, influencing isoform selectivity. nih.gov For other biaryl sulfonamides, computational analysis has helped to understand their interaction with different biological targets. researchgate.net

QSAR models have also been developed to correlate the structural features of sulfonamides with their inhibitory activity. These models can help in the rational design of more potent and selective inhibitors by identifying key molecular descriptors that contribute to the desired biological effect.

Comparative SAR Analysis with Related Sulfonyl Chlorides and Sulfonamides

The reactivity of the sulfonyl chloride group is a key factor in the synthesis of sulfonamide libraries for biological screening. Benzenesulfonyl chloride itself reacts with a variety of nucleophiles to form stable sulfonamides. rsc.org The introduction of a 4-fluorophenyl group at the 3-position is expected to modulate this reactivity through electronic effects.

When comparing sulfonyl chlorides to their corresponding sulfonamides, the latter are the biologically active species in many contexts, particularly as enzyme inhibitors where the sulfonamide group is crucial for target binding. The SAR, therefore, predominantly focuses on the sulfonamide derivatives.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aryl sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, phosphorus pentachloride, or phosphorus oxychloride, which present significant environmental and safety challenges. mdpi.comresearchgate.net Consequently, a major thrust in modern organic synthesis is the development of greener, more sustainable methods for their preparation.

Recent advancements are moving away from these classical methods toward more benign and efficient processes. One promising area is the oxidative chlorination of thiols or their precursors. google.comkpi.ua These methods can utilize safer and more environmentally friendly oxidants and chlorinating agents, such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or even bleach (sodium hypochlorite), allowing the reaction to proceed under milder conditions. google.comresearchgate.net Another innovative and sustainable approach involves the use of photocatalysis. For instance, a method has been developed for synthesizing sulfonyl chlorides from arenediazonium salts using a heterogeneous, metal-free photocatalyst, which can be easily recovered and reused. rsc.org

Table 1: Comparison of Synthetic Methodologies for Aryl Sulfonyl Chlorides This table is interactive and can be sorted by clicking on the headers.

Feature Traditional Methods (e.g., Chlorosulfonation) Modern Sustainable Methods
Reagents Chlorosulfonic acid, PCl₅, POCl₃ NaDCC·2H₂O, NaOCl, DABSO, Photocatalysts
Conditions Often harsh, high temperatures Mild, often room temperature
Byproducts Acidic and corrosive waste More benign byproducts (e.g., NaCl, succinimide)
Safety High toxicity and corrosivity (B1173158) of reagents Improved safety profile
Sustainability Poor, high environmental impact High, aligns with green chemistry principles

Expansion of Derivatization Strategies for Diverse Applications

The synthetic utility of 3-(4-fluorophenyl)benzenesulfonyl chloride lies in the high reactivity of its sulfonyl chloride moiety. This functional group is a powerful electrophile that readily reacts with a wide range of nucleophiles, serving as a versatile handle for derivatization. researchgate.netacs.org

The primary derivatization strategy involves the formation of sulfonamides and sulfonate esters. researchgate.net Reaction with primary or secondary amines yields structurally diverse sulfonamides, a motif frequently found in pharmaceuticals. nih.gov Similarly, reaction with alcohols or phenols produces sulfonate esters. This reactivity allows for the systematic modification of the molecule, enabling the creation of large libraries of related compounds for screening in drug discovery and materials science.

Beyond synthesis, this derivatization capability is crucial for analytical applications. The sulfonyl chloride group can be used as a "tagging" agent to improve the detection of other molecules in complex mixtures. For example, reacting an analyte containing an amine or hydroxyl group with a sulfonyl chloride derivative can attach a chromophore or fluorophore, enhancing its visibility in techniques like High-Performance Liquid Chromatography (HPLC). rsc.org Reagents like dansyl chloride are well-known examples of this principle. rsc.org Similarly, derivatization can be employed to alter the ionization properties of an analyte, improving its sensitivity in mass spectrometry (MS). researchgate.netrsc.org The this compound scaffold offers a unique tag that can be readily identified by its characteristic mass and isotopic pattern.

Integration with Advanced Materials Science and Engineering Research

The unique structural and electronic properties of biaryl compounds make them foundational components in materials science. nih.govnih.gov The this compound molecule, possessing a fluorinated biaryl core, is a prime candidate for the development of advanced materials.

High-Performance Polymers: The reaction of bis-sulfonyl chlorides with diamines via polycondensation leads to the formation of polysulfonamides (PSAs). acs.org These polymers are known for their exceptional thermal stability, chemical resistance, and dimensional stability. google.comacs.org Derivatives of this compound could be used to create novel PSAs with tailored properties. For example, these polymers are being explored for use in advanced filtration membranes that can withstand acidic conditions and as thermally stable separators in lithium-ion batteries. acs.org

Liquid Crystals: Fluorinated biaryl and polyaryl compounds are critical components in modern liquid crystal displays (LCDs). nih.gov The incorporation of fluorine atoms into the molecular structure can profoundly influence key properties such as dielectric anisotropy, viscosity, and clearing point. youtube.com The 3-(4-fluorophenyl)benzenesulfonyl scaffold, when derivatized to form appropriate mesogenic structures, could be integrated into novel liquid crystal mixtures. The fluorine substituent is particularly valuable for tuning the electronic properties required for advanced display technologies, such as active-matrix displays. researchgate.net

Innovative Contributions to Chemical Biology Probes and Tools

In the field of chemical biology, there is a growing interest in covalent probes and inhibitors to study protein function and validate drug targets. Sulfonyl-based electrophiles, particularly sulfonyl fluorides and to some extent the more reactive sulfonyl chlorides, have been identified as "privileged warheads" for this purpose. acs.org

Unlike traditional covalent modifiers that primarily target cysteine residues, sulfonyl electrophiles can react with a broader range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine, depending on the specific microenvironment within a protein's binding site. This context-dependent reactivity makes them ideal for developing highly specific probes for activity-based protein profiling (ABPP) and for designing targeted covalent inhibitors.

This compound is an excellent starting point for designing such tools.

The sulfonyl chloride group provides the covalent reactivity.

The biaryl core serves as a scaffold that can be elaborated with other functionalities to direct the molecule to a specific protein target.

The fluorine atom acts as a sensitive reporter for ¹⁹F NMR spectroscopy. acs.org This allows researchers to monitor the probe's binding to its target protein and characterize the local electronic environment, providing valuable insights into protein structure and function.

By modifying the biaryl scaffold, researchers can develop potent and selective probes to investigate enzyme families like proteases and kinases, or to validate novel drug targets within cells.

Table 2: Potential Applications of this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

Application Area Derivative Type Function of Core Scaffold Key Enabling Feature
Pharmaceuticals Sulfonamides Bioactive core structure Biaryl motif, Sulfonamide group
Materials Science Polysulfonamides Polymer backbone Thermal & chemical stability
Materials Science Liquid Crystals Mesogenic core Fluorinated biaryl structure
Chemical Biology Covalent Probes Targeting scaffold Sulfonyl chloride "warhead", ¹⁹F NMR tag
Analytical Chemistry HPLC/MS Tags Detectable molecular tag Reactive handle for derivatization

Future Theoretical Advancements in Predicting Chemical Behavior and Interactions

Alongside experimental work, theoretical and computational chemistry is poised to play a crucial role in unlocking the full potential of this compound and its derivatives. Future advancements in this area will focus on creating predictive models to guide synthesis and application.

One key area is the prediction of reactivity. While the general reactivity of sulfonyl chlorides is understood, theoretical models can provide deeper insights. For example, computational studies can elucidate transition state structures for reactions with various nucleophiles, helping to predict reaction kinetics and outcomes. Quantum chemical calculations can also predict the regioselectivity of reactions, which is critical when multiple reaction sites are present on a complex derivative.

In materials science, molecular dynamics simulations and density functional theory (DFT) can be used to predict the bulk properties of polymers and liquid crystals derived from this scaffold. This includes predicting thermal stability, mechanical properties of polymers, and the phase behavior of liquid crystals, accelerating the design of new materials with desired characteristics.

For chemical biology applications, computational docking and molecular dynamics simulations will be essential for predicting how probes based on this scaffold will interact with target proteins. These models can help rationalize the observed reactivity with specific amino acid residues and guide the design of new probes with enhanced selectivity and potency. Hirshfeld surface analysis can further be used to understand and quantify the crucial non-covalent interactions that govern molecular recognition and crystal packing.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(4-fluorophenyl)benzenesulfonyl chloride, and how are they experimentally determined?

  • Melting Point : The compound typically exhibits a melting point range of 80–85°C , determined via differential scanning calorimetry (DSC) or capillary methods .
  • Purity : Assessed using gas chromatography (GC) with flame ionization detection (FID) or argentometric titration, achieving ≥95% purity in commercial samples .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) are used to confirm the sulfonyl chloride group and fluorophenyl substitution. For example, the sulfonyl chloride group shows characteristic S=O stretching at ~1370–1350 cm⁻¹ (FTIR) and deshielded ¹H NMR signals for aromatic protons adjacent to electron-withdrawing groups .

Q. What are the standard synthetic routes for preparing this compound?

  • Sulfonation-Chlorination :

Sulfonation : React 3-(4-fluorophenyl)benzene with chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C to form the sulfonic acid intermediate.

Chlorination : Treat the intermediate with PCl₅ or SOCl₂ in dichloromethane at reflux to yield the sulfonyl chloride.

  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-chlorination. Quench excess reagents with ice-cold water to prevent side reactions .

Q. How should researchers handle this compound safely in the laboratory?

  • Safety Protocols :

  • Use gloves (nitrile) , goggles , and fume hoods to avoid skin/eye contact and inhalation of corrosive vapors .
  • Waste Management : Neutralize residual sulfonyl chloride with aqueous sodium bicarbonate (NaHCO₃) before disposal .
    • Stability : Store under inert gas (argon) at 2–8°C to prevent hydrolysis to the sulfonic acid .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence the reactivity of the sulfonyl chloride moiety?

  • The electron-withdrawing fluorine increases the electrophilicity of the sulfur atom, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols).
  • Mechanistic Insight : Density functional theory (DFT) calculations show a reduced energy barrier for nucleophilic attack compared to non-fluorinated analogs. Experimental validation involves kinetic studies using varying nucleophiles (e.g., aniline vs. p-nitroaniline) under controlled conditions .

Q. What analytical challenges arise in characterizing trace impurities in this compound, and how are they resolved?

  • Common Impurities : Hydrolysis byproducts (e.g., sulfonic acid) or chlorinated derivatives.
  • Detection : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies impurities at ppm levels. For example, sulfonic acid byproducts exhibit distinct retention times and fragmentation patterns .
  • Mitigation : Optimize reaction stoichiometry (e.g., excess PCl₅) and anhydrous conditions to suppress hydrolysis .

Q. How can this compound be utilized in designing protease inhibitors or other bioactive molecules?

  • Drug Design Applications : The sulfonyl chloride group reacts selectively with serine residues in enzyme active sites, making it a candidate for covalent inhibitor development.
  • Case Study : Analogous compounds like 4-(4-acetamidophenyl)benzenesulfonyl fluoride have been used to inhibit trypsin-like proteases via sulfonylation of catalytic serine.
  • Methodology :

Screen reactivity with target enzymes using fluorogenic substrates.

Confirm covalent binding via X-ray crystallography or mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.